molecular formula C21H43NO2 B3051741 Octadecanamide, N-(2-hydroxyethyl)-N-methyl- CAS No. 35699-24-2

Octadecanamide, N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B3051741
CAS No.: 35699-24-2
M. Wt: 341.6 g/mol
InChI Key: UOFPCDKBJJVSSD-UHFFFAOYSA-N
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Description

Octadecanamide, N-(2-hydroxyethyl)-N-methyl-, also known as N-(2-hydroxyethyl)-N-methylstearamide, is an organic compound with the molecular formula C20H41NO2. It is a derivative of stearic acid, a long-chain fatty acid, and is characterized by the presence of a hydroxyethyl group and a methyl group attached to the amide nitrogen. This compound is commonly used in various industrial applications due to its surfactant and emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- typically involves the reaction of stearic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction can be represented as follows:

Stearic Acid+N-Methyl EthanolamineOctadecanamide, N-(2-hydroxyethyl)-N-methyl-+Water\text{Stearic Acid} + \text{N-Methyl Ethanolamine} \rightarrow \text{Octadecanamide, N-(2-hydroxyethyl)-N-methyl-} + \text{Water} Stearic Acid+N-Methyl Ethanolamine→Octadecanamide, N-(2-hydroxyethyl)-N-methyl-+Water

The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- is carried out in large-scale reactors. The process involves the continuous feeding of stearic acid and N-methyl ethanolamine into the reactor, where they undergo the amide formation reaction. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)stearamide: Similar structure but lacks the methyl group on the amide nitrogen.

    Stearamide MEA: Contains a monoethanolamine group instead of the N-methyl ethanolamine group.

    Stearic acid monoethanolamide: Similar structure but with a different amide substituent.

Uniqueness

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- is unique due to the presence of both a hydroxyethyl group and a methyl group on the amide nitrogen. This unique structure imparts distinct surfactant and emulsifying properties, making it particularly useful in various industrial applications .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyloctadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFPCDKBJJVSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454052
Record name Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35699-24-2
Record name N-Hydroxyethyl-N-methylstearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035699242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)-N-methyloctadecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYETHYL-N-METHYLSTEARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBY9WWY63S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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